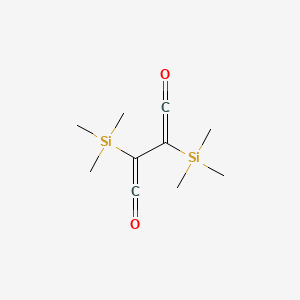![molecular formula C14H32N2O2 B14276328 1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) CAS No. 167633-31-0](/img/structure/B14276328.png)
1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is a chemical compound that features a hexyl chain with a dimethylamino group and two propan-2-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) typically involves the following steps:
Starting Materials: The synthesis begins with hexylamine and dimethylamine.
Reaction with Epoxide: The hexylamine reacts with an epoxide, such as propylene oxide, under basic conditions to form the intermediate.
Dimethylation: The intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Final Product Formation: The final step involves the reaction of the intermediate with another molecule of propylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(butan-2-ol): Similar structure but with butan-2-ol groups.
Uniqueness
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
167633-31-0 |
|---|---|
Molecular Formula |
C14H32N2O2 |
Molecular Weight |
260.42 g/mol |
IUPAC Name |
1-[6-(dimethylamino)hexyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H32N2O2/c1-13(17)11-16(12-14(2)18)10-8-6-5-7-9-15(3)4/h13-14,17-18H,5-12H2,1-4H3 |
InChI Key |
KRDWDXDESAGYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCCCCCN(C)C)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
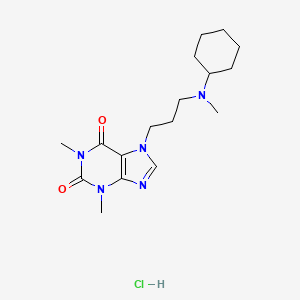

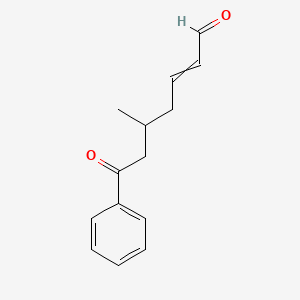
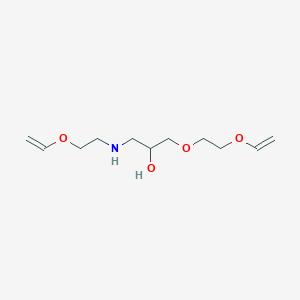

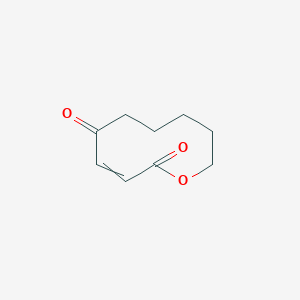
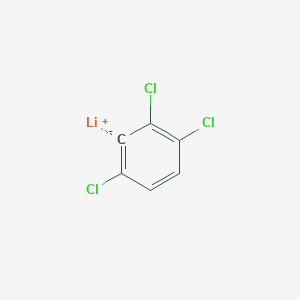
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)

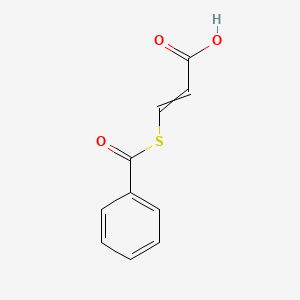
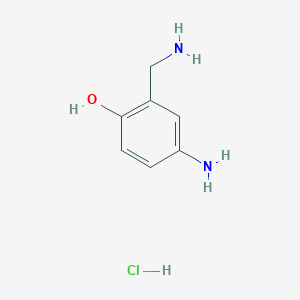
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
